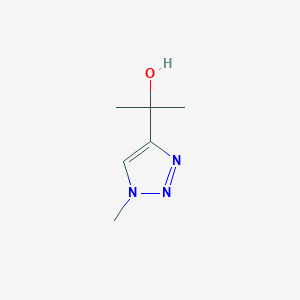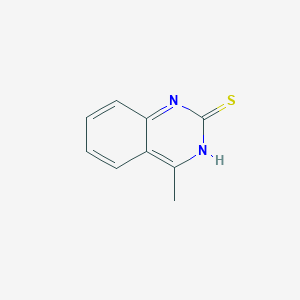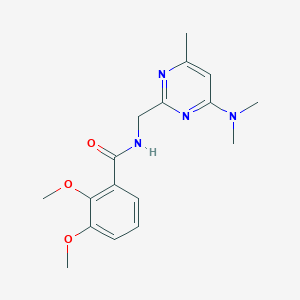
2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of click chemistry, specifically the azide-alkyne Huisgen cycloaddition . This reaction is a [3+2] cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of nitrogen in the ring makes triazoles a class of heterocyclic compounds .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo transformations such as N-alkylation and N-arylation .Physical and Chemical Properties Analysis
Triazoles are generally stable compounds. They are aromatic and have a dipole moment due to the arrangement of nitrogen and carbon atoms in the ring . The exact physical and chemical properties would depend on the substituents attached to the triazole ring .Applications De Recherche Scientifique
Synthesis and Antifungal Evaluation
2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ols have been synthesized using copper-catalyzed azide alkyne cycloaddition (click chemistry) and evaluated for their antifungal activities against Candida species. Halogen-substituted derivatives showed promising antifungal profiles, highlighting the potential for further modifications to enhance drug candidacy (Lima-Neto et al., 2012).
Spectroscopic Studies on Molecular Organization
Spectroscopic studies have explored the molecular organization of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol in different solvents, revealing how solvent types and concentrations affect the compound's monomeric and aggregated forms. This understanding is crucial for its application in various solvents and concentrations (Matwijczuk et al., 2018).
Fluorescent Markers from Industrial Waste
Amphyphylic triazoanilines, synthesized from cardanol and glycerol (industrial wastes), have been studied for their use as fluorescent biomarkers. These compounds exhibit low acute toxicity to various biological models, suggesting their potential for biodiesel quality monitoring with environmental safety considerations (Pelizaro et al., 2019).
Catalytic Oxidation and Transfer Hydrogenation
1-Benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole and similar compounds synthesized via click reaction have been used to design half-sandwich complexes for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies contribute to the development of efficient catalysts for organic synthesis processes (Saleem et al., 2013).
Synthesis and Biological Evaluation of Derivatives
The synthesis and biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds have shown high activity against Candida spp. strains, with certain derivatives exhibiting outstanding selectivity and low toxicity. This research underscores the therapeutic potential of these compounds as antifungal agents (Zambrano-Huerta et al., 2019).
Safety and Hazards
Like all chemicals, the safety and hazards associated with triazoles depend on the specific compound. Some triazoles are used as pharmaceuticals and are safe for human consumption under specific dosages, while others can be hazardous . Always refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been found to interact with various enzymes and receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various cellular pathways .
Result of Action
Similar compounds have been found to induce various cellular responses .
Propriétés
IUPAC Name |
2-(1-methyltriazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(2,10)5-4-9(3)8-7-5/h4,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYJJPFDVHGKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2606908.png)
![1-(4-fluorobenzyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2606910.png)

![2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2606914.png)





